molecular formula C32H48Na2O7S2 B14470147 Disodium;2-decyl-4-(3-decyl-4-sulfonatophenoxy)benzenesulfonate CAS No. 69880-77-9

Disodium;2-decyl-4-(3-decyl-4-sulfonatophenoxy)benzenesulfonate

Cat. No.: B14470147
CAS No.: 69880-77-9
M. Wt: 654.8 g/mol
InChI Key: ITKORIIUQMWLFO-UHFFFAOYSA-L
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Description

Disodium;2-decyl-4-(3-decyl-4-sulfonatophenoxy)benzenesulfonate is a synthetic organic compound primarily used in various industrial applications. It is known for its surfactant properties, which make it useful in formulations requiring emulsification, dispersion, and wetting. The compound is characterized by its complex molecular structure, which includes two decyl groups and sulfonate functionalities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Disodium;2-decyl-4-(3-decyl-4-sulfonatophenoxy)benzenesulfonate typically involves the sulfonation of decylphenol followed by the reaction with sodium hydroxide to form the disodium salt. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained with high purity.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent quality and yield. The process involves the sequential addition of reactants and the removal of by-products to drive the reaction to completion.

Chemical Reactions Analysis

Types of Reactions

Disodium;2-decyl-4-(3-decyl-4-sulfonatophenoxy)benzenesulfonate undergoes various chemical reactions, including:

    Oxidation: The sulfonate groups can be oxidized under strong oxidative conditions.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.

    Substitution: The phenoxy and sulfonate groups can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Conditions for substitution reactions typically involve the use of strong acids or bases as catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce sulfonic acids or alcohols.

Scientific Research Applications

Disodium;2-decyl-4-(3-decyl-4-sulfonatophenoxy)benzenesulfonate has a wide range of applications in scientific research:

    Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.

    Biology: Employed in cell culture media to improve cell growth and viability.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to form micelles and encapsulate hydrophobic drugs.

    Industry: Utilized in the formulation of detergents, emulsifiers, and dispersants in various industrial processes.

Mechanism of Action

The mechanism of action of Disodium;2-decyl-4-(3-decyl-4-sulfonatophenoxy)benzenesulfonate is primarily based on its surfactant properties. The compound reduces the surface tension of liquids, allowing for better mixing and interaction of different phases. At the molecular level, the sulfonate groups interact with water molecules, while the decyl groups interact with hydrophobic substances, facilitating emulsification and dispersion.

Comparison with Similar Compounds

Similar Compounds

  • Disodium decyl(sulphonatophenoxy)benzenesulphonate
  • Disodium oxybis[decylbenzenesulphonate]
  • Disodium n-decyldiphenyletherdisulfonate

Uniqueness

Disodium;2-decyl-4-(3-decyl-4-sulfonatophenoxy)benzenesulfonate is unique due to its specific molecular structure, which provides a balance of hydrophilic and hydrophobic properties. This balance makes it particularly effective as a surfactant in a wide range of applications, from industrial formulations to scientific research.

Properties

CAS No.

69880-77-9

Molecular Formula

C32H48Na2O7S2

Molecular Weight

654.8 g/mol

IUPAC Name

disodium;2-decyl-4-(3-decyl-4-sulfonatophenoxy)benzenesulfonate

InChI

InChI=1S/C32H50O7S2.2Na/c1-3-5-7-9-11-13-15-17-19-27-25-29(21-23-31(27)40(33,34)35)39-30-22-24-32(41(36,37)38)28(26-30)20-18-16-14-12-10-8-6-4-2;;/h21-26H,3-20H2,1-2H3,(H,33,34,35)(H,36,37,38);;/q;2*+1/p-2

InChI Key

ITKORIIUQMWLFO-UHFFFAOYSA-L

Canonical SMILES

CCCCCCCCCCC1=C(C=CC(=C1)OC2=CC(=C(C=C2)S(=O)(=O)[O-])CCCCCCCCCC)S(=O)(=O)[O-].[Na+].[Na+]

Origin of Product

United States

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